1H-Benzimidazole-2-carbothioamide, N,N-dimethyl-
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Overview
Description
1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with dimethylamine in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antiviral and antiparasitic activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
- 1H-Benzimidazole-2-carboxamide
- 1H- and 2H-indazoles
- 1H- and 2H-benzotriazoles
Comparison: 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit enhanced antimicrobial and anticancer activities due to the presence of the carbothioamide moiety .
Properties
CAS No. |
538338-66-8 |
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Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N,N-dimethyl-1H-benzimidazole-2-carbothioamide |
InChI |
InChI=1S/C10H11N3S/c1-13(2)10(14)9-11-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3,(H,11,12) |
InChI Key |
JJLMJUSCESQIJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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